molecular formula C11H10ClN3O2 B1345049 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1033463-41-0

1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Número de catálogo: B1345049
Número CAS: 1033463-41-0
Peso molecular: 251.67 g/mol
Clave InChI: LCBARIFHCDTSJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The historical foundation of 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This foundational discovery established the framework for the subsequent development of triazole chemistry, which has evolved significantly over more than a century of research. The development of triazole chemistry accelerated dramatically with the establishment of facile synthetic techniques and the recognition of versatile interactions between triazole derivatives and biological systems.

The specific compound this compound emerged from the broader exploration of 1,2,3-triazole-4-carboxylic acid derivatives, which have been recognized as valuable scaffolds in medicinal chemistry. The discovery of antifungal activities of azole derivatives in 1944 catalyzed intensive research into triazole-based pharmaceuticals, leading to the development of numerous clinically important compounds. The incorporation of halogenated aromatic substituents, such as the 4-chlorobenzyl group present in this compound, represents a strategic approach to modulating the biological activity and pharmacological properties of triazole derivatives.

The systematic exploration of 1,2,3-triazole-4-carboxylic acids gained momentum with the recognition that these compounds possess considerable potential for drug discovery applications. Research has demonstrated that 1,2,3-triazole-4-carboxamide moieties exhibit significant therapeutic potential, with various derivatives showing promise as inhibitors of endoplasmic reticulum stress-induced pathways and as therapeutic agents in models of muscular dystrophy. The development of efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, has facilitated the preparation of diverse 1,2,3-triazole derivatives, including compounds with specific substitution patterns like the 4-chlorobenzyl and methyl substituents found in this molecule.

Position within 1,2,3-Triazole Family of Compounds

This compound occupies a distinctive position within the extensive family of 1,2,3-triazole compounds, characterized by its unique substitution pattern and functional group arrangement. The 1,2,3-triazole ring system exists as one of two possible triazole isomers, the other being the 1,2,4-triazole, with the 1,2,3-isomer being particularly noteworthy for its biological activity and synthetic accessibility. The compound belongs to the subclass of 1,2,3-triazole-4-carboxylic acids, which represent a relatively rare but highly valuable type of triazole derivative with attractive functionality that is widespread in biomolecules.

The structural features of this compound place it among the more complex members of the 1,2,3-triazole family. The presence of the 4-chlorobenzyl substituent at the N-1 position represents a significant structural elaboration compared to simpler triazole derivatives. This substitution pattern is strategically important because it introduces both electronic and steric effects that can influence the compound's chemical reactivity and biological activity. The chlorine atom on the benzyl group provides an electron-withdrawing effect that can modulate the electronic properties of the entire molecular system, while the benzyl group itself contributes to the lipophilicity and potential for π-π interactions with biological targets.

The methyl group at position 5 of the triazole ring further distinguishes this compound within its family. This substitution creates additional steric bulk and can influence the conformation and binding properties of the molecule. Research has shown that 5-methyl substituted 1,2,3-triazoles can exhibit different biological activities compared to their unsubstituted counterparts, with the methyl group potentially affecting the compound's ability to interact with specific biological targets. The carboxylic acid functional group at position 4 represents perhaps the most significant structural feature, as it provides opportunities for hydrogen bonding, ionic interactions, and potential for further chemical modification through ester or amide formation.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Registry Information

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "1H-1,2,3-triazole-4-carboxylic acid" indicates the parent heterocyclic system with the carboxylic acid functional group located at position 4 of the triazole ring. The "1H" descriptor specifies the tautomeric form of the triazole, indicating that the hydrogen atom is located on the nitrogen at position 1.

The substituent nomenclature systematically describes the molecular architecture. The "1-(4-chlorobenzyl)" designation indicates that a 4-chlorobenzyl group is attached to the nitrogen atom at position 1 of the triazole ring. The "5-methyl" component specifies the presence of a methyl group at position 5 of the triazole ring. This systematic naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Chemical Registry Information Details
Chemical Abstracts Service Number 1033463-41-0
Molecular Formula C₁₁H₁₀ClN₃O₂
Molecular Weight 251.67 grams per mole
Molecular Data Laboratory Number MFCD10758098

The Chemical Abstracts Service registry number 1033463-41-0 provides a unique identifier for this compound in chemical databases and literature searches. The molecular formula C₁₁H₁₀ClN₃O₂ precisely describes the atomic composition, indicating eleven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight of 251.67 grams per mole reflects the combined atomic masses of all constituent atoms and is essential for stoichiometric calculations in synthetic and analytical procedures.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of scientific inquiry, encompassing synthetic methodology development, structure-activity relationship studies, and medicinal chemistry applications. The compound exemplifies the sophisticated molecular architectures that can be achieved through modern heterocyclic synthesis, particularly utilizing copper-catalyzed azide-alkyne cycloaddition reactions that have revolutionized the preparation of 1,2,3-triazole derivatives.

From a synthetic chemistry perspective, this compound represents an important target molecule that demonstrates the successful integration of multiple functional groups within a single heterocyclic framework. The synthesis of such compounds requires careful orchestration of reaction conditions to ensure compatibility between the various functional groups and substituents. The 1,2,3-triazole ring can be efficiently constructed using copper-catalyzed azide-alkyne cycloaddition, which transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles. This methodology has enabled the preparation of complex triazole derivatives that would be difficult to access through alternative synthetic routes.

The compound's research significance is particularly pronounced in the context of structure-activity relationship studies within the 1,2,3-triazole family. Research has demonstrated that compounds containing 1,2,3-triazole-4-carboxamide moieties possess considerable potential for drug discovery applications. The specific substitution pattern present in this compound provides valuable information about how structural modifications influence biological activity. The presence of the 4-chlorobenzyl group, in particular, represents a strategic modification that can significantly impact the compound's pharmacological properties.

Research Applications Significance
Synthetic Methodology Demonstrates advanced heterocyclic construction techniques
Structure-Activity Studies Provides insights into substituent effects on biological activity
Medicinal Chemistry Serves as scaffold for antiproliferative agent development
Chemical Biology Contributes to understanding of triazole-biomolecule interactions

In medicinal chemistry research, this compound and related 1,2,3-triazole-4-carboxylic acid derivatives have shown promising biological activities that justify continued investigation. Studies have revealed that 1,2,3-triazole-4-carboxamide based compounds demonstrate promising results in discovering antimicrobial, fungicidal, and anti-leishmanial agents. The carboxylic acid functionality present in this compound provides opportunities for further derivatization, including the preparation of ester and amide derivatives that may exhibit enhanced biological activities or improved pharmacological properties.

Propiedades

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBARIFHCDTSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152394
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-41-0
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole Intermediate

  • Dissolve 1-(4-chlorobenzyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 1:50.
  • Cool the solution to between −78 °C and 0 °C.
  • Add isopropylmagnesium chloride (a Grignard reagent) slowly, maintaining a mole ratio of dibromo compound to Grignard reagent of approximately 1:0.8–1.5.
  • Stir the mixture for 0.5 to 2 hours to allow selective substitution of one bromine atom.
  • Quench the reaction with a low molecular weight alcohol (e.g., methanol or ethanol) to stabilize the intermediate.
  • This yields 1-(4-chlorobenzyl)-4-bromo-1H-1,2,3-triazole as an intermediate.

Step 2: Carboxylation to Introduce the 4-Carboxylic Acid Group

  • Without isolating the intermediate, add a composite Grignard reagent (isopropylmagnesium chloride-lithium chloride) to the reaction mixture.
  • Heat the mixture to 10 °C–50 °C and stir for 0.5 to 2 hours.
  • Cool the reaction to −30 °C to 0 °C.
  • Bubble carbon dioxide gas through the mixture for 5 to 30 minutes to carboxylate the triazole ring at the 4-position.
  • Warm the mixture to 20 °C–25 °C.
  • Adjust the pH to 1–5 using hydrochloric acid.
  • Extract the product with an organic solvent (e.g., ethyl acetate) and dry over anhydrous magnesium sulfate or sodium sulfate.
  • Concentrate under reduced pressure at 40 °C–50 °C to obtain a mixture of 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-(4-chlorobenzyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Purification and Methylation (Optional)

  • Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) with volume ratios ranging from 1–99% to 99–1%.
  • Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide.
  • React at 0 °C–80 °C for 5 to 48 hours to methylate the carboxylic acid, forming the methyl ester derivative.
  • After reaction completion, add water and organic solvent for phase separation.
  • Dry the organic layer and concentrate to obtain the methyl ester.
  • Acidify the aqueous layer to pH 1–5 and extract the acid.
  • Concentrate and crystallize the pure this compound by cooling to −5 °C to 5 °C.
  • Filter and dry under vacuum at 40 °C.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Bromine substitution Isopropylmagnesium chloride in THF/METHF −78 to 0 0.5–2 h Formation of 4-bromo intermediate
Carboxylation CO2 bubbling after Grignard addition −30 to 25 5–30 min (CO2) Introduction of carboxylic acid group
Methylation (optional) Methyl iodide, K2CO3 in THF/DMF 0 to 80 5–48 h Formation of methyl ester intermediate
Crystallization and drying Acidification, extraction, cooling 0 to 5 53–70% Final purification step

Note: Yields vary depending on substituents and exact conditions; examples with similar triazole derivatives report yields from 53% to 70%.

Alternative Synthetic Routes and Considerations

  • The preparation can also start from 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, which can be converted to its sodium salt by reaction with sodium hydroxide in ethanol under reflux, facilitating purification and crystallization.
  • Catalytic systems such as Cp2Ni-Xantphos have been explored for related 1,5-disubstituted 1,2,3-triazoles, but their application to this specific compound is less documented.
  • The use of azide-alkyne cycloaddition ("click chemistry") is a common method for constructing 1,2,3-triazole rings, but for this compound, the focus is on functionalization of preformed triazole rings.

Research Findings and Optimization

  • The use of isopropylmagnesium chloride and its lithium chloride composite is critical for selective mono-substitution and subsequent carboxylation.
  • Temperature control during Grignard addition and CO2 bubbling is essential to maximize yield and minimize side reactions.
  • The choice of solvent mixture (THF/METHF with DMF or DMA) influences solubility and reaction kinetics during methylation.
  • Acid-base extraction and crystallization steps are optimized to achieve high purity of the final acid.

Summary Table of Key Preparation Parameters

Parameter Range/Value Impact on Synthesis
Solvent THF, METHF, DMF, DMA Solubility and reaction medium
Temperature (Grignard step) −78 °C to 0 °C Controls substitution selectivity
Temperature (Carboxylation) −30 °C to 25 °C Efficient CO2 insertion
pH during extraction 1 to 5 Product isolation and purity
Reaction time (methylation) 5 to 48 hours Completeness of methyl ester formation
Drying temperature 40 °C to 50 °C Removal of solvents without decomposition

Análisis De Reacciones Químicas

Carboxylic Acid Reactions

The carboxylic acid group participates in typical acid-derived reactions:

Reaction Type Reagents/Conditions Product Yield Application Reference
EsterificationSOCl₂/ethanol, refluxEthyl ester derivative85%Prodrug synthesis
Amide FormationEDC/HOBt, amines (e.g., piperidine)Biologically active amides42–75%Drug discovery
Salt FormationNaOH (aqueous)Sodium salt (improved water solubility)95%Ionic liquid formulations

Triazole Ring Reactivity

The triazole ring exhibits stability under acidic/basic conditions but participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N2 position under basic conditions .
  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the triazole and carboxylic acid groups.

Oxidation and Reduction

Process Reagents Outcome Notes Reference
OxidationKMnO₄ (acidic conditions)Decarboxylation to 5-methyltriazoleSide chain degradation observed
ReductionH₂/Pd-CBenzyl group → toluene derivativePreserves triazole core

Metal Coordination Chemistry

The compound acts as a ligand for transition metals via the triazole nitrogen and carboxylate oxygen:

Metal Coordination Mode Complex Structure Application Reference
Mn(II)N,O-bidentateOctahedral geometryCatalysis/Material science
Cu(II)Bridging via carboxylatePolynuclear complexesAntimicrobial activity

Cross-Coupling Reactions

The chlorobenzyl group enables palladium-catalyzed couplings:

Reaction Catalyst Conditions Product Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 24 hBiphenyl-triazole hybrids65%
Buchwald–HartwigPd₂(dba)₃, XPhosToluene, 110°C, 48 hAmino-functionalized derivatives58%

Stability Under Hydrolytic Conditions

Condition Outcome Half-Life Degradation Pathway Reference
pH 1.2 (HCl)Stable (>90% intact after 24 h)>48 hMinimal decarboxylation
pH 7.4 (buffer)Partial ester hydrolysis (if applicable)12 hCarboxylate anion formation
pH 10 (NaOH)Rapid deprotonation, no ring opening<1 hSalt formation

Comparative Reactivity of Triazole vs. Carboxylic Acid

Site Reactivity Key Reactions Activation Energy (kJ/mol) Reference
Triazole ring (N2)Moderate electrophilicityAlkylation, metal coordination85–110
Carboxylic acidHigh nucleophilicity (as carboxylate)Esterification, amide coupling50–75

Aplicaciones Científicas De Investigación

Pharmacological Significance

The triazole scaffold has been extensively studied for its pharmacological properties. Research indicates that derivatives of triazoles exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazole compounds have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the chlorobenzyl group in 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
  • Antitubercular Properties : Recent studies have highlighted the potential of triazole derivatives in combating tuberculosis. For instance, compounds similar to this compound have demonstrated inhibitory effects on Mycobacterium tuberculosis by targeting specific enzymes critical for bacterial survival . The compound's structure allows it to interfere with the InhA enzyme, a crucial target in tuberculosis treatment.

Case Study 1: Antitubercular Activity

A study synthesized various triazole derivatives and evaluated their activity against multiple strains of Mycobacterium tuberculosis. Among these derivatives, compounds with similar structural motifs to this compound exhibited significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/mL . This suggests that modifications in the triazole structure can enhance antitubercular efficacy.

Case Study 2: Anticancer Potential

Triazole compounds have also been investigated for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit tumor cell proliferation. Research has demonstrated that triazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Comparative Analysis of Triazole Derivatives

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureSignificant against Mycobacterium tuberculosisInduces apoptosis in cancer cells
Other Triazole DerivativesVariousVariable efficacyVariable efficacy

Mecanismo De Acción

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular pathways and targets vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Table 1: Tautomeric and Thermal Stability Comparison

Compound Dominant Tautomer Decarboxylation Temperature Evidence ID
1-(4-Chlorobenzyl)-5-methyl-triazole-4-COOH Not reported Not reported -
1-(4-Ethoxyphenyl)-5-formyl-triazole-4-COOH Open-chain (80%) 175°C
1-(4-Methoxyphenyl)-5-methyl-triazole-4-COOH Not reported Not reported

Coordination Chemistry and Metal-Binding Properties

The triazole-carboxylic acid moiety facilitates coordination with transition metals:

  • 1-(1-(Hydroxymethyl)-pyrazol-3-yl)-5-methyl-triazole-4-carboxylic acid forms Mn(II) complexes with a κ²N,O coordination mode, leveraging the triazole’s electron-rich nitrogen atoms .
  • 5-Methyl-1-phenyl-triazole-4-carboxylic acid (HL1) and 1-(4-Iodophenyl)-5-methyl-triazole-4-carboxylic acid (HL2) form isostructural Co(II) and Cu(II) complexes, respectively, with triclinic symmetry. The iodophenyl substituent in HL2 introduces steric effects, altering packing interactions compared to the chlorobenzyl analog .

Table 3: Metal Coordination Behavior

Ligand Metal Ion Coordination Mode Crystal Symmetry Evidence ID
1-(Chlorobenzyl)-5-methyl-triazole-4-COOH Not reported - - -
1-(Hydroxymethyl-pyrazol)-5-methyl-triazole-4-COOH Mn(II) κ²N,O Monoclinic
1-(4-Iodophenyl)-5-methyl-triazole-4-COOH Cu(II) κ²N,O Triclinic

Actividad Biológica

1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various biological pathways, particularly the NF-κB signaling pathway.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8ClN3O2\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{O}_{2}

This compound features a triazole ring, which is known for its stability and ability to interact with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment. Key findings include:

  • Inhibition of NF-κB Pathway : The compound has been shown to inhibit the phosphorylation of p65, a subunit of NF-κB, in various tumor cell lines. This inhibition leads to reduced DNA binding activity of NF-κB and increased levels of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus .
  • Anticancer Efficacy : In vitro studies demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) were reported in the nanomolar range (0.02–0.99 µM) for certain analogs .

Case Studies

  • Cell Line Studies : A study evaluated the compound against a panel of 60 human cancer cell lines from different types of cancers including leukemia, lung, colon, and breast cancers. The compound showed more than 60% growth inhibition in multiple cell lines at a concentration of 10 µM .
  • Mechanism of Action : Further investigations revealed that the compound's anticancer effects are mediated through the inhibition of IKKβ (IκB kinase beta), which is crucial for NF-κB activation. This mechanism was confirmed through molecular docking studies that indicated strong binding affinity between the compound and IKKβ .
  • Comparative Analysis : In comparative studies with other known inhibitors like parthenolide, the triazole derivative demonstrated superior potency in inhibiting p65 phosphorylation in both hematological and solid tumor cell lines .

Data Tables

Compound GI50 (µM) EC50 (nM) Cell Lines Tested
1-(4-Chlorobenzyl)-5-methyl...0.02 - 0.99400 - 700AML clinical specimens
ParthenolideN/AN/AVarious cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation or click chemistry. For structurally analogous compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis is a validated approach . For the target compound, modifications may include substituting phenylhydrazine with 4-chlorobenzylamine and optimizing reaction conditions (e.g., solvent, temperature) to enhance yield. Vilsmeier-Haack reactions, as described for pyrazole intermediates , could also be adapted for introducing the carboxylic acid moiety.

Key Reaction Steps:

  • Cyclocondensation : React 4-chlorobenzylamine with methyl acetoacetate under reflux.
  • Oxidation/Hydrolysis : Use aqueous NaOH or H₂SO₄ to hydrolyze ester intermediates to carboxylic acids.

Q. Table 1: Comparative Synthetic Yields

MethodYield (%)Purity (HPLC)Reference
Cyclocondensation65–75≥95%
Vilsmeier-Haack Reaction50–60≥90%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-chlorobenzyl group at N1, methyl at C5). For example, in similar triazoles, the methyl group resonates at δ 2.3–2.5 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • XRD : Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects, particularly for the triazole ring’s planarity and substituent orientations.

Critical Data:

  • Melting Point : Compare with literature values (e.g., 180–185°C for analogous triazoles ).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 282.06 for C₁₂H₁₁ClN₃O₂).

Q. What solvents are suitable for solubility studies of this compound?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxylic acid group’s polarity. For biological assays, DMSO stock solutions (10–50 mM) are standard. Solubility in aqueous buffers (pH 7.4) can be improved using co-solvents like ethanol (≤10% v/v) .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Phosphate Buffer<1 (pH 7.4)

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorobenzyl group influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing chloro substituent stabilizes the triazole ring via resonance and inductive effects, reducing electrophilic substitution susceptibility. Computational studies (DFT, as in ) can quantify this by analyzing:

  • HOMO-LUMO gaps : Lower gaps correlate with higher reactivity.
  • Charge Distribution : Negative charge density on the triazole N2 atom facilitates nucleophilic attacks.

Experimental Validation:

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials.
  • Kinetic Studies : Monitor reaction rates with electrophiles (e.g., iodomethane).

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

Reproducibility Checks : Validate bioactivity (e.g., antimicrobial assays) across multiple cell lines .

Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .

Structural Analogues : Compare with 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide , noting substituent effects on target binding.

Case Study:

  • Antibacterial Activity : Conflicting MIC values (2–16 µg/mL) may stem from variations in bacterial strains or compound purity.

Q. How can regioselectivity be controlled during triazole functionalization?

Methodological Answer: Regioselectivity in triazole chemistry is governed by steric and electronic factors:

  • N1 vs. N2 Substitution : Bulky groups (e.g., 4-chlorobenzyl) favor N1 substitution .
  • Catalytic Systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively forms 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers .

Q. Table 3: Regioselectivity Under Different Conditions

CatalystTemperature (°C)N1:N2 Ratio
Cu(I)2595:5
Ru(II)8010:90

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools like SwissADME or ADMETLab to estimate:

  • LogP : Predicted ~2.1 (moderate lipophilicity).
  • Bioavailability : ~65% (due to carboxylic acid’s polarity).
  • Metabolic Sites : CYP3A4-mediated oxidation of the methyl group .

Validation:

  • Molecular Dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding .

Q. How do crystallographic studies inform formulation strategies?

Methodological Answer: XRD data (e.g., ) reveal packing motifs and hydrogen-bonding networks critical for:

  • Polymorph Screening : Identify stable crystalline forms.
  • Co-Crystal Design : Combine with co-formers (e.g., nicotinamide) to enhance solubility.

Key Parameters:

  • Unit Cell Dimensions : Triclinic system (a = 6.759 Å, b = 10.061 Å) .
  • Hydrogen Bonds : Carboxylic acid O–H···N triazole interactions stabilize the lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.